4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline
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Overview
Description
4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline is a complex organic compound with the molecular formula C15H22ClFN4. It is characterized by the presence of a pyrazole ring, a fluoroethyl group, and a dimethylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the reaction of the pyrazole derivative with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the dimethylaniline moiety: The final step involves the reaction of the intermediate with N,N-dimethylaniline under reductive amination conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline
- 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline
Uniqueness
4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline is unique due to the specific positioning of the fluoroethyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H21FN4 |
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Molecular Weight |
276.35 g/mol |
IUPAC Name |
4-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H21FN4/c1-19(2)14-5-3-13(4-6-14)11-17-12-15-7-9-18-20(15)10-8-16/h3-7,9,17H,8,10-12H2,1-2H3 |
InChI Key |
KWKHTRJLBCZLJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
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